molecular formula C18H26Cl2N2OS B3351997 Thiazolidine, 3-(5-(4-methyl-2-quinolyloxy)pentyl)-, dihydrochloride CAS No. 41288-22-6

Thiazolidine, 3-(5-(4-methyl-2-quinolyloxy)pentyl)-, dihydrochloride

Cat. No.: B3351997
CAS No.: 41288-22-6
M. Wt: 389.4 g/mol
InChI Key: MFHKPCLPDNVUIX-UHFFFAOYSA-N
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Description

Thiazolidine, 3-(5-(4-methyl-2-quinolyloxy)pentyl)-, dihydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a thiazolidine ring, a quinoline moiety, and a pentyl chain, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolidine, 3-(5-(4-methyl-2-quinolyloxy)pentyl)-, dihydrochloride typically involves the reaction of 4-methyl-2-quinoline with a pentyl halide to form the quinoline-pentyl intermediate. This intermediate is then reacted with thiazolidine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are conducted in large reactors with precise control over temperature and pressure to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Thiazolidine, 3-(5-(4-methyl-2-quinolyloxy)pentyl)-, dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinoline moiety to its dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoline or tetrahydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

Thiazolidine, 3-(5-(4-methyl-2-quinolyloxy)pentyl)-, dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Thiazolidine, 3-(5-(4-methyl-2-quinolyloxy)pentyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes. The thiazolidine ring may interact with proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Thiazolidine, 3-(6-(4-methyl-2-quinolyloxy)hexyl)-, dihydrochloride
  • Thiazolidine, 3-(4-(4-methyl-2-quinolyloxy)butyl)-, dihydrochloride

Uniqueness

Thiazolidine, 3-(5-(4-methyl-2-quinolyloxy)pentyl)-, dihydrochloride is unique due to its specific pentyl chain length, which may influence its biological activity and chemical reactivity compared to similar compounds with different chain lengths.

This compound’s distinct structure and properties make it a valuable subject for ongoing research and development in various scientific fields.

Properties

IUPAC Name

3-[5-(4-methylquinolin-2-yl)oxypentyl]-1,3-thiazolidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2OS.2ClH/c1-15-13-18(19-17-8-4-3-7-16(15)17)21-11-6-2-5-9-20-10-12-22-14-20;;/h3-4,7-8,13H,2,5-6,9-12,14H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHKPCLPDNVUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)OCCCCCN3CCSC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00194271
Record name Thiazolidine, 3-(5-(4-methyl-2-quinolyloxy)pentyl)-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41288-22-6
Record name Thiazolidine, 3-(5-(4-methyl-2-quinolyloxy)pentyl)-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041288226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazolidine, 3-(5-(4-methyl-2-quinolyloxy)pentyl)-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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